O,S,S-Trimethyl phosphorodithioate
Overview
Description
O,S,S-Trimethyl phosphorodithioate is an organophosphorus compound with the molecular formula C₃H₉O₂PS₂. It is known for its role as an impurity in various organophosphorus insecticides. This compound has been studied for its toxicological properties, particularly its effects on the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,S,S-Trimethyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide with methanol and methyl mercaptan. The reaction conditions often require a controlled environment to ensure the correct formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps to remove any unwanted by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphorothioate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphorothioate derivatives.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
O,S,S-Trimethyl phosphorodithioate has been extensively studied for its toxicological effects, particularly its impact on the respiratory system. It is known to cause morphological alterations in bronchiolar epithelial Clara cells and increase the relative wet weight of the lungs in rats. This compound is also used in research to understand the detoxification processes and the biochemical mechanisms of tolerance in organisms .
Mechanism of Action
The toxic effects of O,S,S-Trimethyl phosphorodithioate are primarily due to its interaction with the respiratory system. It induces morphological changes in the bronchiolar epithelial cells, leading to increased lung weight and severe body weight loss. The compound’s toxicity is believed to be mediated through its metabolites, which cause delayed toxicity in the lungs. Pretreatment with certain compounds, such as phenobarbital, can induce detoxification processes that mitigate the toxic effects .
Comparison with Similar Compounds
- O,S,S-Triethyl phosphorothioate
- O,O,S-Trimethyl phosphorodithioate
Comparison: O,S,S-Trimethyl phosphorodithioate is unique due to its specific toxicological profile and its role as an impurity in organophosphorus insecticides. Compared to similar compounds like O,S,S-Triethyl phosphorothioate, it has distinct effects on the respiratory system and different metabolic pathways. The structural differences between these compounds result in varying degrees of toxicity and biochemical interactions .
Properties
IUPAC Name |
bis(methylsulfanyl)phosphoryloxymethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2PS2/c1-5-6(4,7-2)8-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJIQSOYZWDHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(SC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177129 | |
Record name | O,S,S-Trimethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22608-53-3 | |
Record name | Phosphorodithioic acid, O,S,S-trimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22608-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,S,S-Trimethyl phosphorodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,S,S-Trimethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,S,S-TRIMETHYL PHOSPHORODITHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8XMP02C4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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